N-Boc-dolaproine-OH ((+)-phenylethylamine)

Description

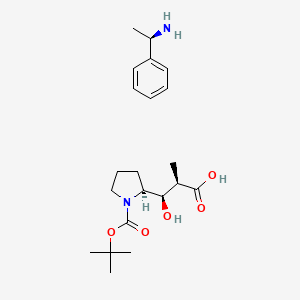

The compound comprises two distinct chiral components:

- Component 1: (2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]propanoic acid A propanoic acid derivative with a hydroxyl group at C3, a methyl group at C2, and a (2S)-configured pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at N1. The stereochemistry at C2 and C3 (both R) and the pyrrolidine’s C2 (S) configuration are critical for its spatial arrangement and reactivity . This structure is synthetically tailored for applications in asymmetric catalysis or as a chiral building block in drug intermediates.

- Component 2: (1R)-1-phenylethanamine

- A chiral primary amine with an (R)-configured stereocenter, widely used as a resolving agent, ligand in coordination chemistry, and substrate for enzymes like cyclohexylamine oxidase (CHAO) . Its enantioselectivity is pivotal in modulating supramolecular chirality in porphyrin aggregates and catalytic processes .

Properties

Molecular Formula |

C21H34N2O5 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid;(1R)-1-phenylethanamine |

InChI |

InChI=1S/C13H23NO5.C8H11N/c1-8(11(16)17)10(15)9-6-5-7-14(9)12(18)19-13(2,3)4;1-7(9)8-5-3-2-4-6-8/h8-10,15H,5-7H2,1-4H3,(H,16,17);2-7H,9H2,1H3/t8-,9+,10-;7-/m11/s1 |

InChI Key |

MKHGXLKYSRPUEW-PSVJOJMUSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N.C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O)C(=O)O |

Canonical SMILES |

CC(C1=CC=CC=C1)N.CC(C(C1CCCN1C(=O)OC(C)(C)C)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid;(1R)-1-phenylethanamine typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the hydroxy and methyl groups. Common synthetic routes may include:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Hydroxy Group: This step may involve oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.

Introduction of the Methyl Group: This can be done through alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound (2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid;(1R)-1-phenylethanamine can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, osmium tetroxide, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Methylating Agents: Methyl iodide, dimethyl sulfate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction would regenerate the hydroxy compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activities. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.

Industry

In industry, the compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid;(1R)-1-phenylethanamine involves its interaction with specific molecular targets. The hydroxy and methyl groups, along with the pyrrolidine ring, allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of Component 1

Structural Analogs of Component 2: (1R)-1-Phenylethanamine

Key Research Findings

- Supramolecular Chirality: (1R)-1-phenylethanamine induces a +/−/+ CD pattern in Zn-porphyrin aggregates, while (S)-1-phenylethanamine generates a −/+/− pattern. This stereodivergent behavior is critical for designing chiral nanomaterials . The Boc-protected pyrrolidine in Component 1 enhances solubility in organic solvents, enabling precise control in asymmetric synthesis .

Enzyme Substrate Specificity :

Synthetic Utility :

- Component 1’s hydroxyl and Boc groups allow orthogonal functionalization (e.g., TFA deprotection for peptide coupling) .

- (1R)-1-phenylethanamine is a key intermediate in synthesizing tetrahydro-β-carbolines (THβCs), where its configuration dictates the stereochemical outcome of Bischler–Napieralski cyclization .

Biological Activity

The compound (2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid;(1R)-1-phenylethanamine , often referred to as a derivative of hydroxy fatty acids and amines, has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structure and Composition

The compound features a complex structure with multiple stereocenters, which contributes to its biological activity. The molecular formula is , with an average molecular weight of approximately 284.36 g/mol. The compound's structure is characterized by the presence of hydroxyl, amine, and carbonyl functional groups, which are crucial for its interaction with biological systems.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | |

| Average Molecular Weight | 284.36 g/mol |

| Stereochemistry | Chiral centers present |

Anticancer Properties

Recent studies have highlighted the potential of similar compounds in inhibiting cancer cell proliferation. For instance, a series of derivatives based on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and tested for their antiproliferative effects on colon cancer cells (HCT-116). The study found that certain derivatives exhibited significant inhibitory activity with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating a promising avenue for further exploration in cancer therapeutics .

The proposed mechanism of action for these compounds involves the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell survival and proliferation. The compounds selectively induced apoptosis in cancer cells while sparing non-cancerous cells, demonstrating their potential as targeted therapies .

Neuroprotective Effects

Another area of interest is the neuroprotective effects attributed to similar hydroxy fatty acids. Research indicates that compounds with hydroxyl groups can exert protective effects against neurodegenerative diseases by modulating inflammatory pathways and promoting neuronal survival . This suggests that (2R,3R)-3-hydroxy derivatives may also exhibit neuroprotective properties.

Study 1: Antiproliferative Activity

In a study examining the antiproliferative effects of various hydroxy fatty acid derivatives, it was found that certain modifications to the structure significantly enhanced activity against HCT-116 colon cancer cells. Compounds with the highest activity were identified as having specific substitutions that increased their binding affinity to target proteins involved in cell cycle regulation .

Study 2: Neuroprotection

A study focused on the neuroprotective effects of hydroxy fatty acids demonstrated that these compounds could reduce oxidative stress and inflammation in neuronal cells. The results indicated that treatment with these compounds led to improved cell viability and reduced markers of apoptosis in models of neurodegeneration .

Study 3: Structural Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications at specific positions on the hydroxy fatty acid backbone could lead to enhanced biological activities. For example, the introduction of different alkyl groups or functional groups on the nitrogen atom of the amine moiety was shown to influence both potency and selectivity towards cancerous versus non-cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.